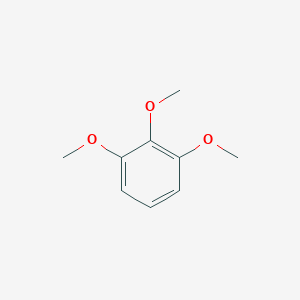

1,2,3-トリメトキシベンゼン

概要

説明

科学的研究の応用

1,2,3-Trimethoxybenzene has a wide range of applications in scientific research:

作用機序

1,2,3-トリメトキシベンゼンの特定の作用機序は、文献では十分に文書化されていません。その効果は、電子移動反応や縮合プロセスに関与する分子標的や経路との相互作用によって媒介される可能性があります。この化合物がその効果を発揮する正確な分子メカニズムを解明するためには、さらなる研究が必要です。

類似の化合物との比較

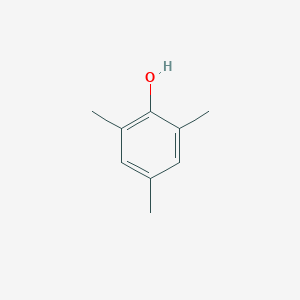

1,2,3-トリメトキシベンゼンは、1,3,5-トリメトキシベンゼンなどの他のトリメトキシベンゼン異性体と比較することができます。両方の化合物は、同じ分子式 (C9H12O3) を持っていますが、ベンゼン環上のメトキシ基の位置が異なります。 1,3,5-トリメトキシベンゼンは、様々なアルコールや酸におけるp-メトキシベンジル保護基の切断に使用されることが知られています . さらに、中国のバラ種に存在する主要な香気成分です . 1,2,3-トリメトキシベンゼンにおけるメトキシ基の独特な配置は、その異性体と比べて、独特の化学的性質と反応性を備えています。

準備方法

1,2,3-トリメトキシベンゼンは、いくつかの方法によって合成することができます。 一般的な合成経路の1つは、ピロガロールとジメチル硫酸を、テトラブチルアンモニウムブロミドなどの塩基の存在下で反応させることを含みます . 次に、反応混合物を結晶化および精製工程にかけ、最終生成物を得ます。このプロセスには、次の手順が含まれます。

- ピロガロール、水、およびテトラブチルアンモニウムブロミドを反応器に混合する。

- ジメチル硫酸と工業用液体アルカリを滴下する。

- 温度を20°Cに下げて結晶化する。

- 粗生成物を遠心脱水によって得る。

- 粗生成物をさらに精製するために、エタノールと水と混合し、加熱して結晶化する。

- 最終生成物は、精留および蒸留によって得られます .

化学反応の分析

1,2,3-トリメトキシベンゼンは、次のような様々な化学反応を起こします。

フリーデル・クラフツのアシル化: 塩化アルミニウム (AlCl3) の存在下、1,2,3-トリメトキシベンゼンはアジポイルクロリドと反応して、フリーデル・クラフツのアシル化とアルドール縮合を含むカスケード反応を通じてシクロペンテン誘導体を形成します.

縮合反応: 2,4-ジアミノ-5-(ヒドロキシメチル)ピリミジンと反応して、2,4-ジアミノ-5-(2,3,4-トリメトキシベンジル)ピリミジンを生成します.

酸化および還元: この化合物は、適切な条件下で酸化および還元反応を起こす可能性がありますが、これらの反応に関する具体的な詳細はあまり文献に記載されていません。

科学研究における用途

1,2,3-トリメトキシベンゼンは、科学研究において幅広い用途があります。

類似化合物との比較

1,2,3-Trimethoxybenzene can be compared with other trimethoxybenzene isomers, such as 1,3,5-trimethoxybenzene. While both compounds have similar molecular formulas (C9H12O3), they differ in the positions of the methoxy groups on the benzene ring. 1,3,5-Trimethoxybenzene is known for its use in cleaving p-methoxybenzyl protecting groups on various alcohols and acids . Additionally, it is a major scent compound present in Chinese rose species . The unique positioning of the methoxy groups in 1,2,3-trimethoxybenzene gives it distinct chemical properties and reactivity compared to its isomers.

特性

IUPAC Name |

1,2,3-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-10-7-5-4-6-8(11-2)9(7)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUILBNAQILVHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

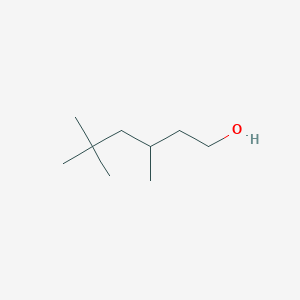

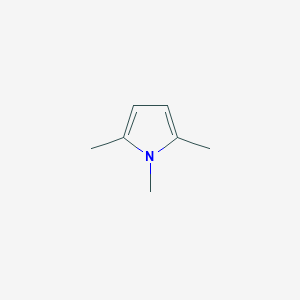

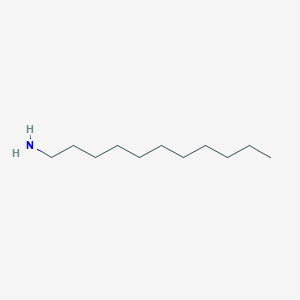

COC1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060899 | |

| Record name | Benzene, 1,2,3-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 1,2,3-Trimethoxybenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | 1,2,3-Trimethoxybenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

634-36-6 | |

| Record name | 1,2,3-Trimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylsyringol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2,3-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-TRIMETHOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRE1O894FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1,2,3-trimethoxybenzene?

A1: 1,2,3-Trimethoxybenzene is an organic compound belonging to the class of substituted benzenes. It serves as a crucial building block in synthesizing various chemicals and pharmaceutical agents. []

Q2: What is the molecular formula and weight of 1,2,3-trimethoxybenzene?

A2: The molecular formula for 1,2,3-trimethoxybenzene is C9H12O3, and its molecular weight is 168.19 g/mol. []

Q3: How can 1,2,3-trimethoxybenzene be synthesized in an environmentally friendly way?

A3: 1,2,3-Trimethoxybenzene can be synthesized using a green chemistry approach. This method utilizes pyrogallic acid and dimethyl carbonate as starting materials, with an ionic liquid ([Bmim]Br) acting as a catalyst. This approach replaces conventionally used toxic reagents with safer alternatives. []

Q4: What spectroscopic techniques are commonly used to characterize 1,2,3-trimethoxybenzene?

A4: Several spectroscopic techniques can be used to analyze 1,2,3-trimethoxybenzene. These include X-ray diffraction (XRD) for structural characterization, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) for thermal property analysis, and Fourier transform infrared (FT-IR) and ultraviolet-visible (UV-Vis) spectroscopy for identifying functional groups and electronic transitions, respectively. [, , ]

Q5: How does the addition of methoxy groups to benzene affect its solvation free energy in water?

A5: Studies have shown that adding methoxy groups to benzene leads to a near-additive contribution to the free energy of solvation from the gas phase to water. This implies that each methoxy group contributes relatively independently to the overall solvation free energy. Computational studies using different basis sets for calculating electrostatic charges revealed that the 6-31G* charge model most accurately predicted the experimental solvation free energy changes. []

Q6: How does biofield energy treatment impact the isotopic abundance ratios in 1,2,3-trimethoxybenzene?

A6: GC-MS analysis of biofield treated 1,2,3-trimethoxybenzene showed significant changes in the isotopic abundance ratios of 13C/12C, 2H/1H, and 17O/16O compared to the control sample. These changes were particularly pronounced at specific time intervals after treatment. These results indicate a potential for utilizing biofield-treated 1,2,3-trimethoxybenzene in applications that exploit kinetic isotope effects. []

Q7: Can 1,2,3-trimethoxybenzene undergo regioselective demethylation?

A7: Yes, 1,2,3-trimethoxybenzene can undergo regioselective demethylation. Studies have shown that reacting it with aluminum chloride (AlCl3) in dichloromethane can selectively remove the methyl group at the 4-position. This reaction offers a novel method for the selective demethylation of aryl ethers. []

Q8: What is the role of 1,2,3-trimethoxybenzene in the synthesis of trimetazidine hydrochloride?

A8: 1,2,3-Trimethoxybenzene serves as a starting material in an improved synthetic route for trimetazidine hydrochloride. The process involves chloromethylation of 1,2,3-trimethoxybenzene, followed by condensation with piperazine and subsequent salt formation with hydrochloric acid. This optimized method offers advantages like lower cost, fewer steps, simpler operation, and milder reaction conditions, making it suitable for industrial-scale production. []

Q9: How does 1,2,3-trimethoxybenzene contribute to the aroma profile of Pu-erh tea?

A9: 1,2,3-Trimethoxybenzene is a key aroma compound found in Pu-erh tea, especially in ripened varieties. It contributes a distinct stale and musty aroma to the tea infusion. The concentration of 1,2,3-trimethoxybenzene increases during the pile-fermentation process used in producing ripened Pu-erh tea. [, , , , ]

Q10: What is the significance of 1,2,3-trimethoxybenzene in lignin structural analysis?

A10: 1,2,3-Trimethoxybenzene, along with other di- and trimethoxybenzene derivatives, serves as a valuable marker for analyzing lignin structure. These compounds are produced during the thermally assisted hydrolysis and methylation (THM) of lignin, primarily originating from the B ring of the lignin structure. The ratios of different methoxybenzene derivatives provide insights into the degree of hydroxylation and the type of linkages present in the original lignin molecule. []

Q11: How does the conformation of 1,2,3-trimethoxybenzene in solution influence its NMR spectra?

A11: NMR studies indicate that 1,2,3-trimethoxybenzene exists as a mixture of conformers in solution. These conformers arise from the different possible orientations of the methoxy groups relative to the benzene ring. This conformational flexibility leads to complex NMR spectra, requiring detailed analysis to determine the relative populations of each conformer and their respective spectral contributions. []

Q12: Can 1,2,3-trimethoxybenzene be used in studying electron transfer processes?

A12: Yes, 1,2,3-trimethoxybenzene can function as an external reductant in studies investigating photoinduced electron transfer. For instance, it has been used to study intramolecular charge shift following the bimolecular reductive quenching of a rhodium(III) polypyridine-diquat dyad. In this system, 1,2,3-trimethoxybenzene initiates the reduction of the excited dyad, allowing researchers to probe the subsequent charge-shift processes within the molecule. []

Q13: What is the significance of 1,2,3-trimethoxybenzene in understanding exciplex decay processes?

A13: Studies involving exciplexes formed between 9-cyanophenanthrene and 1,2,3-trimethoxybenzene have provided valuable insights into the mechanisms governing exciplex decay. By analyzing exciplex emission spectra and decay rate constants across different solvents, researchers have gained a deeper understanding of the interplay between radiationless transitions and solvent reorganization in excited-state charge recombination processes. []

Q14: What is the role of 1,2,3-trimethoxybenzene in the synthesis of 1,3-diarylpropynes?

A14: Research has shown that 1,2,3-trimethoxybenzene can be employed as a nucleophilic partner in reactions with N-tosylpropargyl amine, catalyzed by AuCl3. This reaction leads to the formation of 1,3-diarylpropynes, which are valuable building blocks in organic synthesis. The reaction proceeds efficiently under mild conditions, highlighting the potential of this approach for constructing diverse 1,3-diarylpropyne derivatives. [, ]

Q15: Can 1,2,3-trimethoxybenzene undergo selective nucleophilic displacement reactions?

A15: Yes, studies have shown that reacting 1,2,3-trimethoxybenzene with butyllithium in hexane can selectively displace a specific methoxy group with a butyl group. This reaction is believed to proceed through an addition-elimination mechanism and offers a way to introduce substituents regioselectively into the 1,2,3-trimethoxybenzene framework. []

Q16: Can 1,2,3-trimethoxybenzene be nitrated?

A16: Yes, but nitration of 1,2,3-trimethoxybenzene can lead to unexpected products. Instead of direct nitration at the aromatic ring, reaction with nitric acid in acetic anhydride results in the formation of 2,6-dimethoxyquinone. This outcome suggests an ipso-nitration mechanism, where the nitro group initially adds to the carbon bearing the methoxy group, followed by further transformations to yield the final product. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。